molecular formula C15H21NO2 B5702155 2-cyclohexyl-N-(2-methoxyphenyl)acetamide

2-cyclohexyl-N-(2-methoxyphenyl)acetamide

Cat. No. B5702155
M. Wt: 247.33 g/mol
InChI Key: CWDGHAJBWGLEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-(2-methoxyphenyl)acetamide, also known as CYCLOFENIL, is a synthetic compound that belongs to the family of nonsteroidal antiestrogens. It was first synthesized in the 1960s and has been extensively studied for its potential use in breast cancer treatment. CYCLOFENIL has also been found to have potential applications in other areas of scientific research.

Mechanism of Action

2-cyclohexyl-N-(2-methoxyphenyl)acetamide works by binding to the estrogen receptor and blocking the action of estrogen. This prevents the growth and proliferation of cancer cells that are dependent on estrogen for survival. 2-cyclohexyl-N-(2-methoxyphenyl)acetamide has also been found to have anti-inflammatory and immunomodulatory effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-methoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-cyclohexyl-N-(2-methoxyphenyl)acetamide has also been found to modulate the activity of immune cells, such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide is its potential use in breast cancer treatment. It has been found to be effective in inhibiting the growth of breast cancer cells, particularly in estrogen receptor-positive breast cancer. However, one of the limitations of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide is its potential toxicity. It has been found to have cytotoxic effects on normal cells, which may limit its use in clinical settings.

Future Directions

There are a number of potential future directions for research on 2-cyclohexyl-N-(2-methoxyphenyl)acetamide. One area of interest is the development of new analogs of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide that may have improved therapeutic properties. Another area of interest is the use of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide in combination with other drugs for cancer treatment. Additionally, research is needed to better understand the mechanism of action of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide involves the reaction of cyclohexylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to produce the final product.

Scientific Research Applications

2-cyclohexyl-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential use in breast cancer treatment. It has been found to inhibit the growth of breast cancer cells by blocking the estrogen receptor. 2-cyclohexyl-N-(2-methoxyphenyl)acetamide has also been studied for its potential use in other types of cancer, such as ovarian and prostate cancer.

properties

IUPAC Name

2-cyclohexyl-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-14-10-6-5-9-13(14)16-15(17)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDGHAJBWGLEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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